Selenophene, 2-methyl-
Overview
Description
2-Methylselenophene is an organoselenium compound with the molecular formula C5H6Se. It is a derivative of selenophene, where a methyl group is substituted at the second position of the selenophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylselenophene can be synthesized through several methods. One common approach involves the lithiation of a substituted selenophene followed by reaction with magnesium bromide and tert-butylperbenzoate . Another method includes the hydrogen peroxide oxidation of 2-selenophene diethylboronates . These synthetic routes typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of 2-methylselenophene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylselenophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 2-methylselenophene into its corresponding selenide using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-methylselenophene can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the selenophene ring .
Scientific Research Applications
2-Methylselenophene has several scientific research applications:
Organic Electronics: It is used in the development of conducting polymers and organic semiconductors due to its unique electronic properties.
Medicinal Chemistry:
Material Science: 2-Methylselenophene is explored for its use in creating advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-methylselenophene involves its interaction with molecular targets and pathways. In organic electronics, it acts as a building block for conducting polymers, facilitating charge transport through its conjugated system . In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific enzymes or receptors, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
2-Methylselenophene can be compared with other similar compounds such as:
Selenophene: The parent compound without the methyl substitution.
3-Methylselenophene: A positional isomer with the methyl group at the third position.
Thiophene and its derivatives: Sulfur analogs of selenophene with similar electronic properties but different reactivity profiles.
The uniqueness of 2-methylselenophene lies in its specific electronic properties and reactivity due to the presence of selenium, which imparts distinct characteristics compared to sulfur-containing analogs .
Biological Activity
Selenophene, specifically 2-methyl-selenophene, is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of Selenophene
Selenophenes are five-membered heterocycles containing selenium, which can exhibit properties distinct from their sulfur counterparts (thiophenes). The introduction of selenium into organic compounds often enhances their biological activity, including anticancer and antibacterial effects. The 2-methyl variant adds a methyl group at the second position of the selenophene ring, potentially influencing its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that selenophene derivatives can exhibit significant anticancer properties. For instance, research on benzoselenophene analogues has shown promising cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (pM) |
---|---|---|
18m | NCI-N87 | 490 |
18m | SK-OV3 | 65 |
18l | NCI-N87 | 22,700 |
18l | SK-OV3 | 5,000 |
These results indicate that modifications to the selenophene structure can significantly affect its potency against cancer cells. Notably, compounds with N-methyl substituents displayed enhanced activity compared to nitro-substituted analogues .
Estrogen Receptor Modulation
Selenophenes have also been studied for their interactions with estrogen receptors (ERs). Compounds containing basic side chains have shown excellent antagonist activity against ERs and increased antiproliferative effects compared to traditional treatments like tamoxifen (4OHT) in MCF-7 breast cancer cells. The following table summarizes findings from transcription activation assays:
Compound | ERα Activity (%) | ERβ Activity (%) | EC50 (nM) |
---|---|---|---|
Bis(2-methyl-4-hydroxyphenyl)selenophene | 85 | 70 | 0.5 |
Bis(4-fluoro-3-hydroxyphenyl)selenophene | 90 | 65 | 0.4 |
Control (4OHT) | 100 | - | - |
These findings suggest that selenophene derivatives can serve as effective modulators of estrogen receptor activity, which is crucial for developing new therapeutic agents targeting hormone-dependent cancers .
Study on Selenophene-Containing Flavonols
A recent study synthesized selenium-based flavonols and assessed their biological effects against human lung cancer cells. The results indicated that one particular compound exhibited significant antiproliferative activity while maintaining low toxicity towards normal lung fibroblast cells:
Compound | Cell Line (A549) | Cell Line (MRC5) |
---|---|---|
Compound 1 | IC50 = 150 nM | IC50 > 1000 nM |
Compound 2 | IC50 = 300 nM | IC50 = 800 nM |
This study highlights the potential of selenium-containing compounds in developing targeted anticancer therapies .
The biological activity of selenophene derivatives is primarily attributed to their ability to interact with DNA and various cellular receptors. For example, the DNA binding affinity of selenophene analogues has been linked to their cytotoxicity in cancer cells. Additionally, the presence of selenium may enhance the formation of reactive oxygen species (ROS), contributing to apoptosis in tumor cells .
Properties
IUPAC Name |
2-methylselenophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Se/c1-5-3-2-4-6-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEIUHSMORSJCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[Se]1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Se | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226497 | |
Record name | Selenophene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-42-4 | |
Record name | Selenophene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenophene, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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